

# JNJ-26070109 as a Negative Control in Gastrin Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **JNJ-26070109** with other common negative controls used in the study of gastrin signaling. **JNJ-26070109** is a potent and selective antagonist of the cholecystokinin-2 receptor (CCK2R), which is the primary receptor for the hormone gastrin.[1] By competitively blocking this receptor, **JNJ-26070109** effectively inhibits gastrin-induced physiological responses, making it an excellent negative control for in vitro and in vivo experiments aimed at elucidating the gastrin signaling pathway and its downstream effects.

#### **Overview of Gastrin Signaling**

Gastrin, a peptide hormone produced by G-cells in the stomach, plays a crucial role in regulating gastric acid secretion and mucosal cell growth.[2] Its effects are primarily mediated through the CCK2R, a G-protein coupled receptor. Upon binding of gastrin to CCK2R on enterochromaffin-like (ECL) cells and parietal cells, a signaling cascade is initiated, leading to histamine release and subsequent gastric acid secretion.[2] Gastrin signaling is also implicated in cell proliferation and differentiation.

## JNJ-26070109 and Alternatives: A Quantitative Comparison



The efficacy of a negative control in gastrin signaling studies is determined by its affinity and selectivity for the CCK2R. The following tables summarize the quantitative data for **JNJ-26070109** and other commonly used CCK2R antagonists.

| Compound              | Target      | Species    | pKi         | Reference |
|-----------------------|-------------|------------|-------------|-----------|
| JNJ-26070109          | CCK2R       | Human      | 8.49 ± 0.13 | [1]       |
| Rat                   | 7.99 ± 0.08 | [1]        |             |           |
| Dog                   | 7.70 ± 0.14 | [1]        | _           |           |
| YF476<br>(Netazepide) | CCK2R       | Human      | 9.72        | [3]       |
| Rat                   | 10.17       | [3]        |             |           |
| Dog                   | 9.21        | [3]        | _           |           |
| L-365,260             | CCK2R       | Guinea Pig | 8.72        | [4]       |
| Rat                   | 7.54        | [4]        |             |           |

Table 1: Comparative Receptor Binding Affinities (pKi) of CCK2R Antagonists. A higher pKi value indicates a higher binding affinity.



| Compound                                                     | Assay                                                        | Species       | pKB / IC50 /<br>ED50 | Reference |
|--------------------------------------------------------------|--------------------------------------------------------------|---------------|----------------------|-----------|
| JNJ-26070109                                                 | Calcium<br>Mobilization<br>(pKB)                             | Human         | 8.53 ± 0.05          | [1]       |
| Pentagastrin-<br>stimulated acid<br>secretion (pKB)          | Mouse (isolated stomach)                                     | 8.19 ± 0.13   | [1]                  |           |
| Pentagastrin-<br>stimulated acid<br>secretion (oral<br>EC50) | Rat                                                          | 1.5 μΜ        | [1]                  |           |
| Pentagastrin-<br>stimulated acid<br>secretion (oral<br>EC50) | Dog                                                          | 0.26 μΜ       | [1]                  | _         |
| YF476<br>(Netazepide)                                        | Pentagastrin-<br>stimulated acid<br>secretion (IV<br>ED50)   | Rat           | 0.0086 μmol/kg       | [3]       |
| Pentagastrin-<br>stimulated acid<br>secretion (IV<br>ED50)   | Dog                                                          | 0.018 μmol/kg | [3]                  |           |
| L-365,260                                                    | Pentagastrin-<br>stimulated acid<br>secretion (oral<br>ED50) | Mouse         | 0.03 mg/kg           | _         |
| Pentagastrin-<br>stimulated acid<br>secretion (oral<br>ED50) | Rat                                                          | 0.9 mg/kg     |                      | _         |



Check Availability & Pricing



Pentagastrin-

stimulated acid secretion (oral

Guinea Pig

5.1 mg/kg

ED50)

Table 2: Comparative Functional Antagonism of CCK2R Antagonists. pKB is the negative logarithm of the antagonist's dissociation constant. IC50 is the half-maximal inhibitory concentration. ED50 is the half-maximal effective dose.

### **Experimental Protocols**

Detailed methodologies for key experiments in gastrin signaling research are provided below.

### **Radioligand Binding Assay for CCK2R**

This protocol is used to determine the binding affinity of a compound for the CCK2R.

- Membrane Preparation: Membranes are prepared from cells or tissues expressing CCK2R.
   The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.[5]
- Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [125I]gastrin) and varying concentrations of the unlabeled competitor compound (e.g., **JNJ-26070109**).[5]
- Incubation and Filtration: The plate is incubated to allow the binding to reach equilibrium. The
  reaction is terminated by rapid filtration through a filter mat, which traps the membranes
  bound to the radioligand. The filters are then washed to remove unbound radioligand.[5]
- Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
- Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.



Check Availability & Pricing

### Measurement of Gastrin-Stimulated Gastric Acid Secretion in Rats

This in vivo assay measures the ability of a compound to inhibit gastrin-induced gastric acid secretion.

- Animal Preparation: Rats are anesthetized and a catheter is inserted into the stomach (gastric fistula) for the collection of gastric juice.[6][7]
- Basal Acid Secretion: Basal gastric acid secretion is collected for a defined period.
- Stimulation: A gastrin analog, such as pentagastrin, is administered to stimulate gastric acid secretion.[6][7]
- Antagonist Administration: The test compound (e.g., **JNJ-26070109**) is administered, typically orally or intravenously, prior to or concurrently with pentagastrin.
- Sample Collection and Analysis: Gastric juice samples are collected at regular intervals and the volume and acid concentration (determined by titration with NaOH) are measured.
- Data Analysis: The total acid output is calculated and the inhibitory effect of the compound is determined by comparing the acid secretion in treated animals to that in control animals.

#### **Gastrin-Induced Cell Proliferation Assay**

This in vitro assay assesses the effect of a compound on gastrin-mediated cell growth.

- Cell Culture: A cell line expressing CCK2R (e.g., AGS-GR cells) is cultured in appropriate media.
- Seeding: Cells are seeded into 96-well plates at a specific density.
- Treatment: After allowing the cells to attach, the medium is replaced with a serum-free
  medium containing gastrin at a concentration known to induce proliferation. The test
  compound (e.g., JNJ-26070109) is added at various concentrations. Control wells receive
  either no treatment, gastrin alone, or the compound alone.



- Incubation: The plates are incubated for a period of time (e.g., 24-72 hours) to allow for cell proliferation.
- Quantification of Proliferation: Cell proliferation can be measured using various methods, such as:
  - MTT Assay: This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.[8]
  - BrdU Incorporation Assay: This assay measures the incorporation of bromodeoxyuridine
     (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells.[9]
  - Direct Cell Counting: Cells can be detached and counted using a hemocytometer or an automated cell counter.
- Data Analysis: The results are expressed as a percentage of the proliferation observed with gastrin alone, and the IC50 for the inhibition of proliferation is calculated.

## Visualizing Gastrin Signaling and Experimental Workflow

#### **Gastrin Signaling Pathway**

The following diagram illustrates the key components of the gastrin signaling pathway initiated by the activation of the CCK2 receptor.





Click to download full resolution via product page

Caption: Gastrin signaling pathway and the inhibitory action of JNJ-26070109.

## **Experimental Workflow for Evaluating CCK2R Antagonists**

The following diagram outlines a typical experimental workflow for comparing the efficacy of CCK2R antagonists.



Click to download full resolution via product page

Caption: Experimental workflow for comparing CCK2R antagonists.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. [PDF] JNJ-26070109 [(R)4-Bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]: A Novel, Potent, and Selective Cholecystokinin 2 Receptor Antagonist with Good Oral Bioavailability | Semantic Scholar [semanticscholar.org]
- 2. A network map of the gastrin signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 3. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat [pubmed.ncbi.nlm.nih.gov]
- 8. jcancer.org [jcancer.org]
- 9. Gastrokine 1 inhibits gastrin-induced cell proliferation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-26070109 as a Negative Control in Gastrin Signaling: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615440#jnj-26070109-as-a-negative-control-ingastrin-signaling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com